2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a complex heterocyclic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Pyrazolylpyridazine: The initial step involves the synthesis of the pyrazolylpyridazine core.
Piperazine Substitution: The pyrazolylpyridazine intermediate is then reacted with piperazine in the presence of a suitable base such as potassium carbonate to form the piperazinyl derivative.
Pyrimidine Introduction: Finally, the trifluoromethylpyrimidine moiety is introduced through a nucleophilic substitution reaction using 4-chloro-2-(trifluoromethyl)pyrimidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of signaling pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolylpyridazine Derivatives: Compounds with similar pyrazolylpyridazine cores but different substituents.
Piperazine Derivatives: Molecules containing piperazine rings with various functional groups.
Trifluoromethylpyrimidine Derivatives: Compounds with trifluoromethylpyrimidine moieties and different side chains.
Uniqueness
2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions with a wide range of biological targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N8/c17-16(18,19)12-4-6-20-15(22-12)26-10-8-25(9-11-26)13-2-3-14(24-23-13)27-7-1-5-21-27/h1-7H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHJSJJDUFFDPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC=CC(=N4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.